6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-ol

CAS No.: 1700029-04-4

Cat. No.: VC3193897

Molecular Formula: C11H9FN2O2

Molecular Weight: 220.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1700029-04-4 |

|---|---|

| Molecular Formula | C11H9FN2O2 |

| Molecular Weight | 220.2 g/mol |

| IUPAC Name | 4-(3-fluoro-4-methoxyphenyl)-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C11H9FN2O2/c1-16-10-3-2-7(4-8(10)12)9-5-11(15)14-6-13-9/h2-6H,1H3,(H,13,14,15) |

| Standard InChI Key | KYZVXFIJZKOTNI-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=CC(=O)NC=N2)F |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=O)NC=N2)F |

Introduction

Chemical Identity and Structure

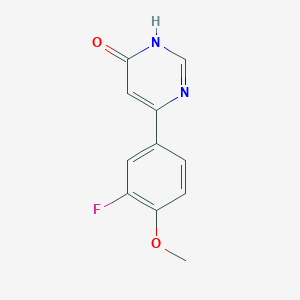

6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-ol belongs to the pyrimidine class of heterocyclic compounds, characterized by its distinctive molecular structure. The compound features a pyrimidine ring with a hydroxyl group at the 4-position (tautomeric with the 4-one form) and a phenyl substituent at the 6-position. This phenyl ring bears two key functional groups: a fluorine atom at the meta (3) position and a methoxy group at the para (4) position, creating a unique substitution pattern that influences the compound's chemical behavior and potential biological interactions.

The presence of the fluorine atom represents a strategic design element commonly employed in medicinal chemistry to enhance pharmacological properties. Fluorination typically modifies electron distribution, lipophilicity, and metabolic stability of drug candidates. The methoxy group further contributes to the compound's ability to form hydrogen bonds and interact with biological targets in specific ways, potentially enabling selective binding to enzymes or receptors.

The compound's fundamental chemical identity data is comprehensively presented in Table 1, providing essential information for researchers and chemists working with this molecule.

Table 1: Chemical Identification and Properties of 6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-ol

| Property | Value |

|---|---|

| CAS Number | 1700029-04-4 |

| Molecular Formula | C11H9FN2O2 |

| Molecular Weight | 220.2 g/mol |

| IUPAC Name | 4-(3-fluoro-4-methoxyphenyl)-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C11H9FN2O2/c1-16-10-3-2-7(4-8(10)12)9-5-11(15)14-6-13-9/h2-6H,1H3,(H,13,14,15) |

| Standard InChIKey | KYZVXFIJZKOTNI-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=CC(=O)NC=N2)F |

| PubChem Compound | 136692685 |

The structural arrangement of atoms in this compound creates specific electronic and steric properties that determine its physical characteristics, chemical reactivity, and potential biological interactions. The pyrimidine core, being a nitrogen-containing heterocycle, contributes to the compound's ability to participate in hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition in biological systems.

Synthesis and Preparation Methods

The synthesis of 6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-ol typically employs established organic chemistry methodologies adapted specifically for pyrimidine derivatives with halogenated methoxyphenyl substituents. The preparation generally involves the creation of a carbon-carbon bond between a pyrimidine precursor and the appropriately substituted phenyl component.

Two predominant synthetic strategies are commonly utilized for preparing this compound:

-

Nucleophilic aromatic substitution reactions, where a pyrimidine scaffold with a suitable leaving group undergoes reaction with the 3-fluoro-4-methoxyphenyl moiety or its derivative.

-

Suzuki-Miyaura cross-coupling reactions, which represent a more contemporary approach utilizing palladium catalysis to form the critical carbon-carbon bond between the heterocyclic core and the substituted phenyl ring.

The latter approach typically employs a halogenated pyrimidine intermediate and a boronic acid or boronate ester derivative of the 3-fluoro-4-methoxyphenyl group. This palladium-catalyzed coupling proceeds under relatively mild conditions and offers advantages in terms of functional group tolerance and reaction efficiency.

A general synthetic pathway for 6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-ol might include:

Table 2: General Synthetic Pathway Components

| Step | Process | Key Reagents |

|---|---|---|

| 1 | Preparation of pyrimidine precursor | Appropriate pyrimidine building blocks with functional handles |

| 2 | Preparation of aryl coupling partner | 3-Fluoro-4-methoxyphenylboronic acid or equivalent |

| 3 | Cross-coupling reaction | Palladium catalyst, base, suitable solvent system |

| 4 | Purification | Chromatography, recrystallization |

| 5 | Characterization | NMR, mass spectrometry, elemental analysis |

The synthesis requires careful control of reaction parameters including temperature, solvent selection, catalyst loading, and reaction time to optimize yield and purity. Modern synthetic approaches may leverage microwave-assisted synthesis or flow chemistry techniques to enhance efficiency and reproducibility.

Once synthesized, rigorous purification procedures are essential to obtain the compound at high purity for research applications. This typically involves a combination of techniques such as recrystallization, column chromatography, and in some cases, preparative HPLC.

| Potential Activity | Structural Rationale | Possible Applications |

|---|---|---|

| Kinase inhibition | Pyrimidine core mimicry of ATP binding elements | Oncology, inflammatory conditions |

| Antiviral activity | Interference with viral nucleic acid processing | Infectious disease treatment |

| Anti-inflammatory effects | Modulation of inflammatory signaling pathways | Chronic inflammatory conditions |

| Receptor modulation | Specific binding to receptors recognizing heterocyclic ligands | Various therapeutic areas |

The presence of fluorine, in particular, represents a significant feature from a pharmacological perspective. Fluorination frequently enhances metabolic stability by preventing oxidative metabolism at the substituted position, potentially extending the compound's half-life in biological systems. Additionally, the fluorine atom can form specific interactions with protein targets through hydrogen bonding and dipole interactions with positively charged amino acid residues.

Future pharmacological investigations would benefit from comprehensive screening against diverse biological targets to identify specific activities and establish structure-activity relationships for this compound and potential derivatives.

Research Applications and Future Directions

Research on 6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-ol and related pyrimidine derivatives continues to evolve, with several promising directions for future investigation. Current applications focus primarily on the compound's potential as a chemical building block or pharmacological probe, while future research may expand its utility in therapeutic development.

In the field of medicinal chemistry, this compound serves as a valuable scaffold for structural modification to enhance biological activity and target specificity. The presence of multiple functional groups provides chemists with opportunities to create libraries of derivatives with potentially optimized properties. Systematic modifications might include:

-

Alteration of the substitution pattern on the phenyl ring

-

Replacement of the methoxy group with other alkoxy or functional groups

-

Modification of the pyrimidine core through introduction of additional substituents

-

Creation of prodrug forms through functionalization of the 4-hydroxy position

Computational approaches, including molecular docking and structure-based design, could guide these modifications by predicting interactions with potential biological targets. This rational design approach may accelerate the development of derivatives with enhanced potency or selectivity.

For advancing the understanding of this compound's biological behavior, several research priorities emerge:

Table 4: Priority Research Areas for 6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-ol

| Research Area | Objectives | Potential Impact |

|---|---|---|

| Target identification | Determine specific proteins or enzymes with which the compound interacts | Guide optimization for therapeutic development |

| Structure-activity relationships | Establish correlations between structural features and biological effects | Enable rational design of improved derivatives |

| Pharmacokinetic profiling | Characterize absorption, distribution, metabolism, and excretion | Assess drug-like properties and development potential |

| Toxicological evaluation | Determine safety profile and potential adverse effects | Essential for progression toward potential clinical applications |

Additionally, research exploring the compound's potential synergistic effects when combined with established therapeutic agents could uncover valuable combination strategies, particularly in areas like cancer treatment or antiviral therapy.

The development of advanced drug delivery systems tailored to optimize the bioavailability and targeting of this compound represents another promising research direction. Nanoformulations, targeted delivery vehicles, or prodrug approaches could potentially enhance the compound's pharmacological profile for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume